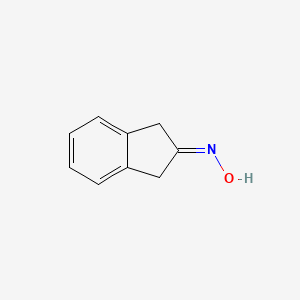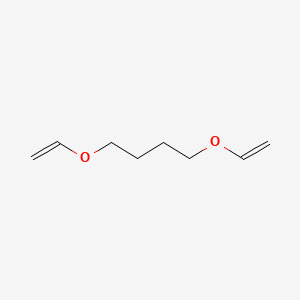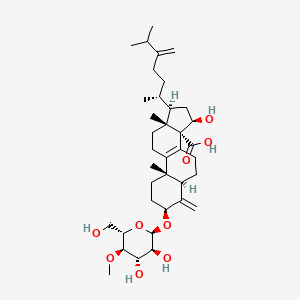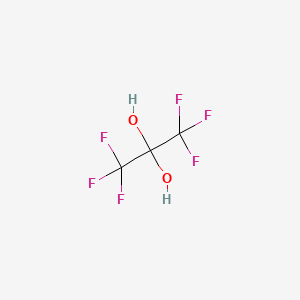
2,2-Propanediol,1,1,1,3,3,3-hexafluoro-
Descripción general
Descripción
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- is a fluorinated organic compound with the molecular formula C₃H₂F₆O₂This compound is characterized by its high ionizing power and is commonly used as a solvent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- can be synthesized through the reaction of hexafluoroacetone with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- involves the use of specialized equipment to handle the highly reactive and corrosive nature of the starting materials. The process is optimized to maximize yield and purity while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hexafluoroacetone.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Hexafluoroacetone
Reduction: Less fluorinated propanediols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a solvent in peptide synthesis and Friedel–Crafts reactions.
Biology: Employed in the preparation of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- involves its high ionizing power, which facilitates various chemical reactions. It acts as a polar solvent, enhancing the reactivity of the reactants and stabilizing transition states. This property makes it particularly useful in reactions that require high ionization energy .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but with a hydroxyl group instead of a diol.
1,1,1,3,3,3-Pentafluoropropane-2,2-diol: Contains one less fluorine atom.
1,1,1-Trifluoropropane-2,2-diol: Contains three fluorine atoms instead of six.
Uniqueness
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive solvents .
Propiedades
Número CAS |
677-71-4 |
|---|---|
Fórmula molecular |
C3H6F6O4 |
Peso molecular |
220.07 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoropropane-2,2-diol |
InChI |
InChI=1S/C3H2F6O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H |
Clave InChI |
SNZAEUWCEHDROX-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)F)(C(F)(F)F)(O)O |
SMILES canónico |
C(=O)(C(F)(F)F)C(F)(F)F.O.O.O |
| 34202-69-2 | |
Descripción física |
Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis. |
Pictogramas |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Números CAS relacionados |
684-16-2 (Parent) |
Sinónimos |
hexafluoroacetone hexafluoroacetone dihydrate hexafluoroacetone hydrate hexafluoroacetone monohydrate hexafluoroacetone sesquihydrate hexafluoroacetone trihydrate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate](/img/structure/B1204996.png)
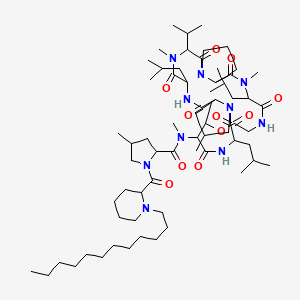
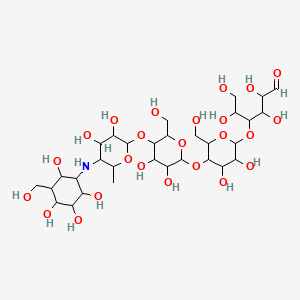
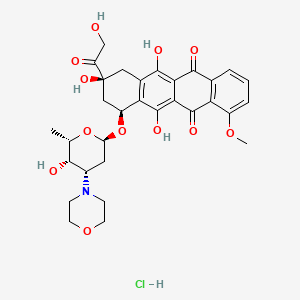
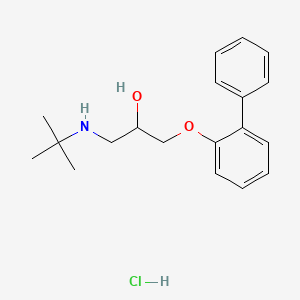
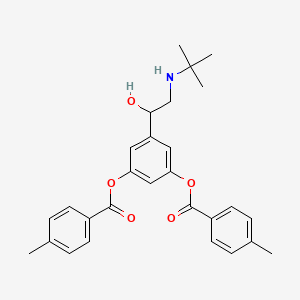

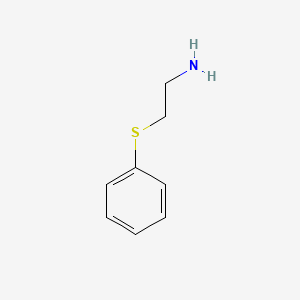
![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)
![[(8S,9S,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1205012.png)
